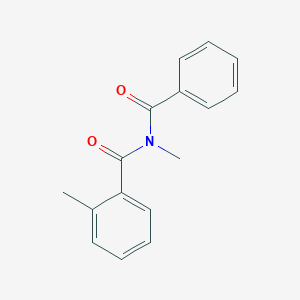
3-(Hex-5-EN-1-YL)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hex-5-EN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-5-EN-1-YL)thiophene can be achieved through various methods. One common approach involves the cyclization of functionalized alkynes. For instance, the Pd-catalyzed reaction of (Z)-1-bromo-1-en-3-ynes with triisopropylsilanethiol, followed by cyclization, can yield thiophene derivatives . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes and continuous flow reactors can enhance the yield and purity of the desired compounds. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hex-5-EN-1-YL)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Hex-5-EN-1-YL)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(Hex-5-EN-1-YL)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(Hex-5-EN-1-YL)thiophene is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
160391-41-3 |
|---|---|
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
3-hex-5-enylthiophene |
InChI |
InChI=1S/C10H14S/c1-2-3-4-5-6-10-7-8-11-9-10/h2,7-9H,1,3-6H2 |
InChI-Schlüssel |
MUJPNKHIFJJEES-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)


![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)





![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
